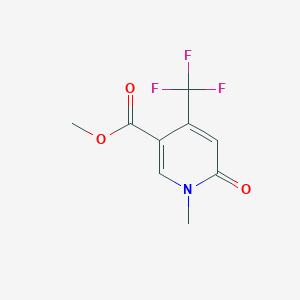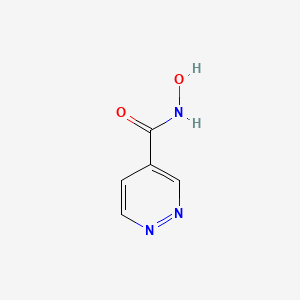
2-Bromo-5-(methylthio)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(methylthio)pyrimidine is a halogenated heterocyclic compound with the molecular formula C5H5BrN2S. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(methylthio)pyrimidine typically involves the bromination of 5-(methylthio)pyrimidine. One common method includes the reaction of 5-(methylthio)pyrimidine with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 2-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-5-(methylthio)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted pyrimidines.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl compounds and other complex organic molecules.
Applications De Recherche Scientifique
2-Bromo-5-(methylthio)pyrimidine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(methylthio)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom and the methylthio group play crucial roles in its reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylate
- 5-Chloro-2-(methylthio)pyrimidine
- 2-Bromo-5-(methylthio)pyridine
Comparison: 2-Bromo-5-(methylthio)pyrimidine is unique due to the presence of both a bromine atom and a methylthio group on the pyrimidine ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for various chemical transformations .
Propriétés
Formule moléculaire |
C5H5BrN2S |
|---|---|
Poids moléculaire |
205.08 g/mol |
Nom IUPAC |
2-bromo-5-methylsulfanylpyrimidine |
InChI |
InChI=1S/C5H5BrN2S/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3 |
Clé InChI |
RUQREIXECNBCBD-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CN=C(N=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


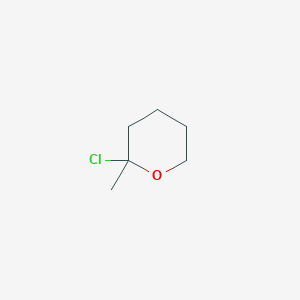
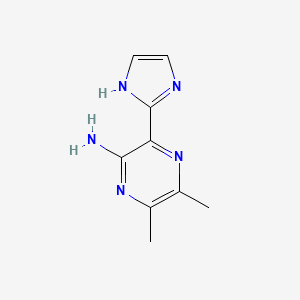
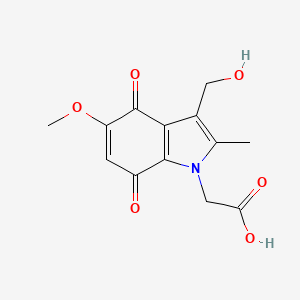
![3,5,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13110915.png)
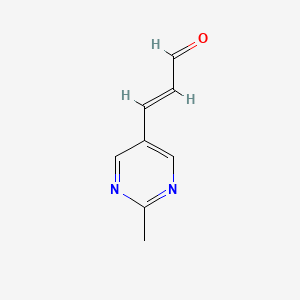
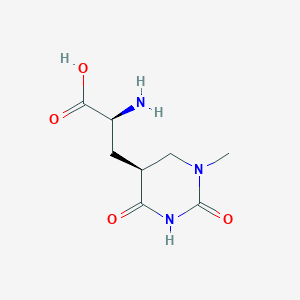
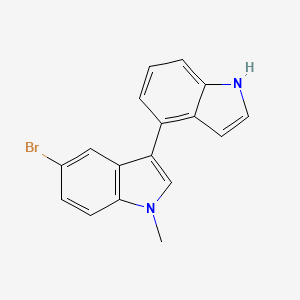
![2-[[(2R)-2-[4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoyl]oxy-3-hexadecanoyloxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B13110946.png)
![2-tert-Butyl-2H-naphtho[2,3-f]isoindole-5,10-dione](/img/structure/B13110950.png)
